Sulprostone has been used in trials studying Abortion, Induced.
Sulprostone
CAS No.: 60325-46-4
Cat. No.: VC0004605
Molecular Formula: C23H31NO7S
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60325-46-4 |
---|---|
Molecular Formula | C23H31NO7S |
Molecular Weight | 465.6 g/mol |
IUPAC Name | 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide |
Standard InChI | InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) |
Standard InChI Key | UQZVCDCIMBLVNR-UHFFFAOYSA-N |
Isomeric SMILES | CS(=O)(=O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O |
SMILES | CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Canonical SMILES | CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Appearance | Assay:≥98%A solution in methyl acetate |
Introduction
Chemical and Pharmacological Profile of Sulprostone
Structural Characteristics
Sulprostone (C23H31NO7S) is a 16-phenoxy derivative of PGE2, modified with a methylsulfonylamide group to enhance metabolic stability . Its molecular weight of 465.56 g/mol and IUPAC name (Z)-7-((1R,2R,3R)-3-hydroxy-2-((R,E)-3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl)-N-(methylsulfonyl)hept-5-enamide underscore its synthetic optimization for receptor selectivity .
Receptor Affinity and Mechanism of Action
Sulprostone preferentially binds to the prostaglandin EP3 receptor (Ki = 0.35 nM) over EP1, EP2, and EP4 receptors . This selectivity induces strong uterine contractions by increasing intracellular calcium via Gq-protein coupling, while EP3 activation inhibits adenylate cyclase, reducing cAMP levels and enhancing myometrial sensitivity .
Table 1: Receptor Binding Profile of Sulprostone
Receptor Subtype | Affinity (Ki) | Primary Signaling Pathway |
---|---|---|
EP3 | 0.35 nM | Gq (↑ Ca²⁺, ↓ cAMP) |
EP1 | Weak agonist | Gq (↑ Ca²⁺) |
EP2/EP4 | Negligible | Gs (↑ cAMP) |
Clinical Applications in Obstetrics
Medical Abortion
Sulprostone is effective in second-trimester abortions (12–20 weeks gestation), achieving an 87.5% success rate within 30 hours . Intramuscular administration (0.5–1.0 mg doses) shortens the induction-abortion interval to 15.4–16.6 hours, with fewer side effects compared to older prostaglandins .
Table 2: Efficacy by Administration Route (n = 478)
Route | Dose (µg) | Success Rate (24h) | Side Effects/Patient |
---|---|---|---|
Intramuscular | 500–1500 | 84% | 0.4–2.2 vomiting |
Intravenous | 1000–1500 | 67% | 1.5–2.8 vomiting |
Extraovular | 50–100 | 70% | 1.2–3.0 vomiting |
Postpartum Hemorrhage (PPH) Management
In a retrospective study of 126 women with retained placenta, intravenous Sulprostone (15–240 µg/hr) achieved placental expulsion in 39.7% of cases, reducing blood loss by 50% compared to manual removal (582 mL vs. 1,275 mL) . The drug’s vasoconstrictive effects also mitigate hemorrhage severity .
Fetal Demise and Labor Induction
For intrauterine fetal death (14–42 weeks), Sulprostone infusion (15–240 µg/hr) achieves delivery within 24 hours in 85.5% of cases, though misoprostol shows comparable efficacy with greater patient mobility .
Emerging Research and Novel Applications
Gastric Motility Modulation
In ferret models, Sulprostone (30 µg/kg) induces gastric dysrhythmia via EP3 receptors, increasing tachygastric power by 115.8% and reducing heart rate variability (72.4% decrease in SD of R-R intervals) . These findings suggest potential applications in gastrointestinal disorders.
Ulcer Healing
Preclinical studies highlight Sulprostone’s role in promoting mucosal repair through EP3-mediated cytoprotection, with ongoing trials evaluating its efficacy against NSAID-induced gastric ulcers .
Comparative Analysis with Other Prostaglandins
Sulprostone vs. Misoprostol
A randomized trial (n = 139) found comparable efficacy in labor induction (91.4% vs. 85.5% within 24h) but higher hyperthermia risk with misoprostol (24.3% vs. 11.6%) . Sulprostone’s intravenous administration limits mobility, favoring misoprostol in outpatient settings .
Cost-Effectiveness
Manual placenta removal costs 2.3× more than Sulprostone treatment ($1,275 vs. $582 per case), making the drug a cost-effective alternative in resource-limited settings .
Ongoing Clinical Trials and Future Directions
Predictors of Treatment Failure
A 2020 observational study (NCT06164236) aims to identify factors linked to Sulprostone failure in PPH, including inadequate initial oxytocin dosing and delayed administration . Preliminary data suggest a 27% failure rate in women with BMI >30 .
Dosage Optimization
Protocols titrating Sulprostone from 15 µg/hr to 240 µg/hr show reduced vomiting incidents (from 2.2 to 0.8 per patient) while maintaining efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume